molecular formula C7H7Cl2NO B1301479 2,4-Dichloro-5-methoxyaniline CAS No. 98446-49-2

2,4-Dichloro-5-methoxyaniline

Cat. No.: B1301479
CAS No.: 98446-49-2
M. Wt: 192.04 g/mol
InChI Key: AJROJTARXSATEB-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of aniline, where two chlorine atoms and one methoxy group are substituted on the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-methoxyaniline plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell growth. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tyrosine kinase, where this compound acts as an inhibitor, interfering with cellular processes such as DNA replication and protein synthesis . This inhibition is crucial in its potential application as an anticancer agent.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been observed to inhibit the growth of cancer cells by disrupting DNA replication and protein synthesis . This disruption leads to altered cell signaling pathways and changes in gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the ATP-binding site of tyrosine kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream targets, leading to a cascade of effects that alter gene expression and cellular function. Additionally, this compound has been shown to interact with other proteins involved in cell signaling pathways, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature but may degrade under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cancer cell growth. The stability and degradation of the compound can influence its long-term efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including damage to healthy cells and tissues. Threshold effects have been observed, where the efficacy of the compound plateaus at certain dosages, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that modify its structure and activity . These metabolic processes can affect the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its activity and function. The transport and distribution of this compound are critical for its therapeutic applications, as they determine the compound’s bioavailability and target specificity.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity and function, as it determines the sites of interaction with biomolecules and the subsequent biochemical effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methoxyaniline typically involves the chlorination of 5-methoxyaniline. One common method includes the reaction of 5-methoxyaniline with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the 2 and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the same chlorination reaction but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-5-methoxyaniline is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methoxyaniline involves its interaction with various molecular targets. In medicinal chemistry, it acts as an intermediate that modifies the activity of enzymes or receptors. For instance, in the synthesis of bosutinib, it targets specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and makes it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2,4-dichloro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJROJTARXSATEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363100
Record name 2,4-dichloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98446-49-2
Record name 2,4-Dichloro-5-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98446-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-methoxyaniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ2NS3GL2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In the manner of Example 2, Step C, the reaction of 37.4 g (0.16 mole) of 2,4-dichloro-5-methoxyacetanilide with 12.8 g (0.32 mole) of sodium hydroxide in 30 mL of water and 30 mL of ethanol produced 16.7 g of 2,4-dichloro-5-methoxyaniline.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dichloro-5-methoxyaniline in the development of Bosutinib?

A: this compound serves as a crucial starting material in the synthesis of Bosutinib [, , ]. This compound provides the aniline moiety that ultimately forms part of the pharmacophore responsible for interacting with the target kinase.

Q2: How does the structure of this compound relate to the activity of Bosutinib?

A: While the provided research focuses on the synthetic aspects, research suggests that the chlorine atoms and methoxy group on the aniline ring are crucial for the inhibitory activity of Bosutinib []. These substituents likely contribute to binding affinity and selectivity towards specific kinases. Further structure-activity relationship (SAR) studies would elucidate the precise role of each substituent.

Q3: Are there any new synthetic methods for this compound that improve the synthesis of Bosutinib?

A: Yes, a new and practical synthetic method for this compound has been established []. This improved method contributes to a more efficient and cost-effective synthesis of Bosutinib on a larger scale.

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